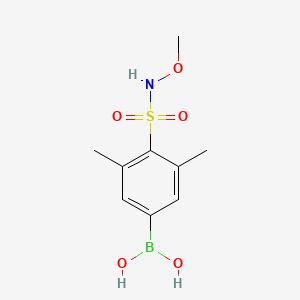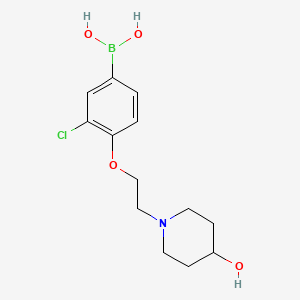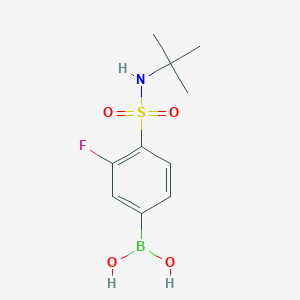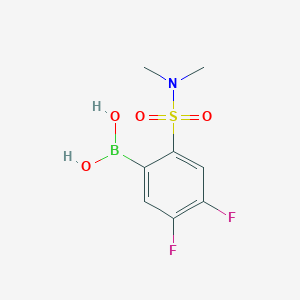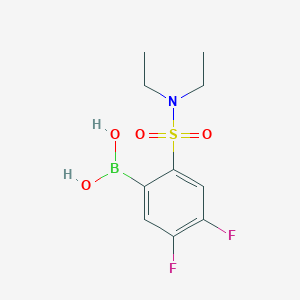
(5-Chloro-6-(pyrrolidin-1-yl)pyridin-3-yl)boronic acid
Descripción general
Descripción
(5-Chloro-6-(pyrrolidin-1-yl)pyridin-3-yl)boronic acid is a useful research compound. Its molecular formula is C9H12BClN2O2 and its molecular weight is 226.47 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Boron-Containing Compounds in Medicinal Chemistry
Boron-containing compounds, including boronic acids, have gained significant attention in medicinal chemistry due to their unique properties and applications. These compounds have been explored for their potential in drug discovery, offering innovative solutions for treating various diseases. One of the key features of boronic acids is their ability to interact with biological molecules, providing a foundation for developing novel therapeutic agents. Studies have shown that boronic acids can be incorporated into medicinal chemistry endeavors to enhance the potency of drugs or improve their pharmacokinetic profiles. The approval of several boronic acid drugs by regulatory agencies and the ongoing clinical trials underline the potential of these compounds in therapeutics (Plescia & Moitessier, 2020).
Role in Antifungal and Antimicrobial Applications
Boron-containing compounds have also demonstrated significant antifungal and antimicrobial activities. Their mechanisms of action against pathogens offer a promising avenue for developing new antifungal agents and antimicrobial strategies. Some boronic acids have been identified as effective inhibitors of essential enzymes in pathogenic microorganisms, showcasing their potential in controlling infectious diseases. The exploration of boronic acids in this context highlights their versatility and efficacy as bioactive molecules (Arvanitis, Rook, & Macreadie, 2020).
Applications in Environmental and Agricultural Sciences
The environmental and agricultural sciences have also benefited from the unique properties of boronic acids. These compounds have been utilized in developing sensors for detecting various analytes, including carbohydrates and ions, due to their reversible covalent binding capabilities. Furthermore, the application of boron-containing compounds in agriculture, particularly in managing boron deficiency and toxicity in plants, underscores their importance. The interaction of boronic acids with plant hormones and their role in modulating plant responses to boron availability illustrate the multidisciplinary impact of these compounds (Chen, Smith, Shabala, & Yu, 2022).
Boron in Organic Electronics and Material Science
In the realm of organic electronics and material science, boronic acids have emerged as key components in the design and synthesis of organic semiconductors and light-emitting diodes (OLEDs). Their incorporation into organic electronic devices has led to the development of materials with improved performance and new functionalities. The versatility of boronic acids in modifying the electronic properties of materials has paved the way for innovative applications in optoelectronics, highlighting the potential of boron-based compounds in advancing technology (Squeo & Pasini, 2020).
Mecanismo De Acción
Target of Action
The primary target of (5-Chloro-6-(pyrrolidin-1-yl)pyridin-3-yl)boronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
The compound interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This is part of the SM cross-coupling reaction, which also involves an oxidative addition step where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .
Biochemical Pathways
The affected pathway is the Suzuki–Miyaura cross-coupling reaction pathway . This pathway involves the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects include the formation of new carbon-carbon bonds, enabling the synthesis of complex organic compounds .
Pharmacokinetics
These properties include stability, readiness of preparation, and environmental benignity .
Result of Action
The result of the action of this compound is the formation of new carbon-carbon bonds via the Suzuki–Miyaura cross-coupling reaction . This enables the synthesis of complex organic compounds .
Action Environment
The action of this compound is influenced by the reaction conditions of the Suzuki–Miyaura cross-coupling reaction . These conditions are known for their mildness and tolerance of various functional groups . The compound is relatively stable and environmentally benign, making it suitable for use under a variety of conditions .
Propiedades
IUPAC Name |
(5-chloro-6-pyrrolidin-1-ylpyridin-3-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BClN2O2/c11-8-5-7(10(14)15)6-12-9(8)13-3-1-2-4-13/h5-6,14-15H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRNADYKNGLUWSS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(N=C1)N2CCCC2)Cl)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.47 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


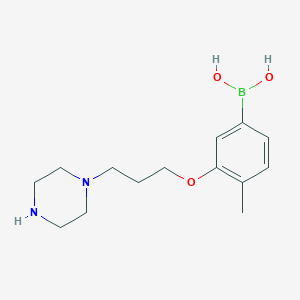
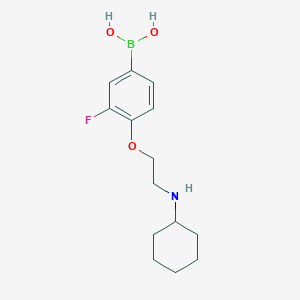
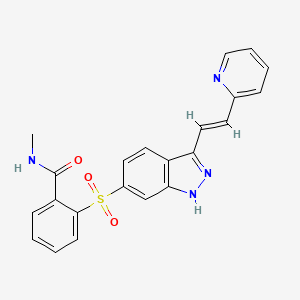
![6-methyl-[1,2,3]triazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B1434215.png)

